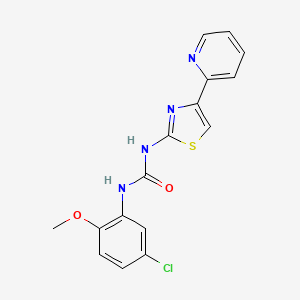

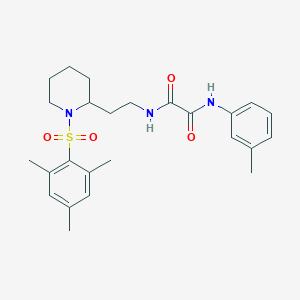

![molecular formula C20H15ClN4O B2389302 2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-32-0](/img/structure/B2389302.png)

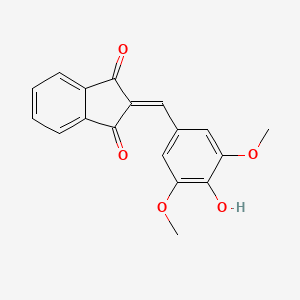

2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyrimidines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Compounds structurally related to "2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide" have been explored for their potential as antiulcer agents. Research into imidazo[1,2-a]pyridines substituted at various positions has led to the synthesis of molecules with cytoprotective properties against ulcer models, despite not showing significant antisecretory activity (Starrett et al., 1989).

Antiviral Applications

- Derivatives structurally related to the compound have been designed and synthesized to test as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, were developed with a focus on stereochemistry to ensure the desired biological activity (Hamdouchi et al., 1999).

Chemical Synthesis Techniques

- Studies have investigated the reactions of imidazoles and related compounds with chloroformates, leading to various transformations. These reactions have implications for synthetic strategies in organic chemistry, providing pathways to new compounds (Pratt & Kraus, 1981).

Analytical Applications

- Research into nonaqueous capillary electrophoresis has led to the development of methods for separating imatinib mesylate and related substances, showcasing the analytical applications of these compounds in quality control and pharmaceutical analysis (Ye et al., 2012).

Antineoplastic Potential

- Synthesis of benzimidazole condensed ring systems, including derivatives of the compound , has been explored for their antineoplastic activities. These efforts aim to develop new cancer therapeutic agents, highlighting the potential of these compounds in oncology (Abdel-Hafez, 2007).

Mécanisme D'action

Target of Action

Compounds with similar imidazo[1,2-a]pyridine structures have been recognized as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function

Biochemical Pathways

Given the potential targets mentioned above, it’s likely that the compound could influence pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .

Result of Action

Based on the potential targets, it’s possible that the compound could influence cell cycle progression, neuronal excitability, and neurotransmitter release .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide are largely derived from its imidazo[1,2-a]pyrimidine core. This core is known to interact with various enzymes and proteins

Cellular Effects

Given the known properties of similar compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOGBYKQSOHOIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

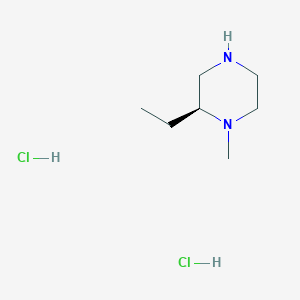

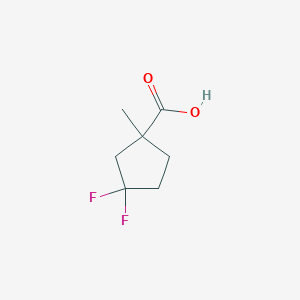

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2389228.png)

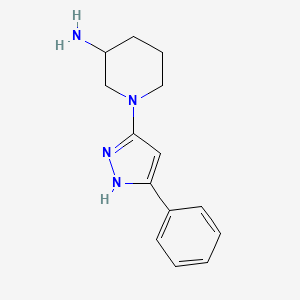

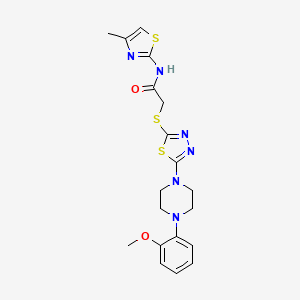

![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)

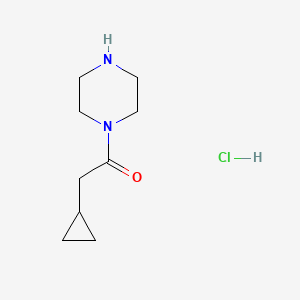

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)

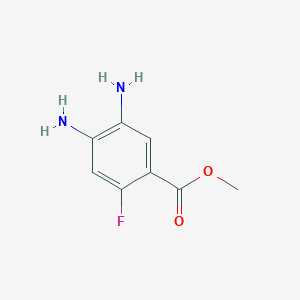

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)